molecular formula C10H9BClF3O2 B14073375 (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14073375
M. Wt: 264.44 g/mol
InChI Key: VJVFTJIKXCUFCH-UHFFFAOYSA-N
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Description

(2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups in its structure imparts unique reactivity and stability, making it a valuable reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Conditions: Inert atmosphere (nitrogen or argon), moderate temperatures (50-100°C)

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is used to create complex molecules through Suzuki-Miyaura coupling. It is particularly useful in the synthesis of heterocycles and natural product analogs .

Biology and Medicine: This compound is employed in the development of biologically active molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents .

Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in material science .

Mechanism of Action

The primary mechanism by which (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This process involves three main steps:

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: While all these compounds share the trifluoromethyl group, (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group. This structural feature imparts distinct steric and electronic properties, enhancing its reactivity and selectivity in certain reactions .

Properties

Molecular Formula

C10H9BClF3O2

Molecular Weight

264.44 g/mol

IUPAC Name

[2-chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H9BClF3O2/c12-9-7(10(13,14)15)3-6(5-1-2-5)4-8(9)11(16)17/h3-5,16-17H,1-2H2

InChI Key

VJVFTJIKXCUFCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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